2-Nitro-5-phenylfuran
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Overview
Description
2-Nitro-5-phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a nitro group at the second position and a phenyl group at the fifth position. Furans are heterocyclic aromatic compounds with a five-membered ring containing one oxygen atom. The presence of the nitro and phenyl groups imparts unique chemical properties to this compound, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-phenylfuran typically involves the nitration of 5-phenylfuran. One common method is the nitration of 5-phenylfuran using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and degradation of the furan ring. The reaction can be represented as follows:
C4H3O−C6H5+HNO3→C4H2(NO2)O−C6H5+H2O
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-amino-5-phenylfuran. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The nitro group in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation: Oxidative reactions can further modify the furan ring or the phenyl group, leading to the formation of complex molecules.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products:
Reduction: 2-Amino-5-phenylfuran.
Substitution: Various substituted furans depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
2-Nitro-5-phenylfuran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nitro-5-phenylfuran involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and exerting its antimicrobial or anticancer activities.
Comparison with Similar Compounds
2-Nitrofuran: Similar structure but lacks the phenyl group.
5-Phenylfuran: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-5-phenylfuran: The reduced form of 2-Nitro-5-phenylfuran with different chemical properties.
Uniqueness: this compound is unique due to the presence of both the nitro and phenyl groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
2-nitro-5-phenylfuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIIMUYDECZHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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